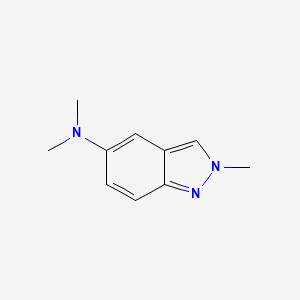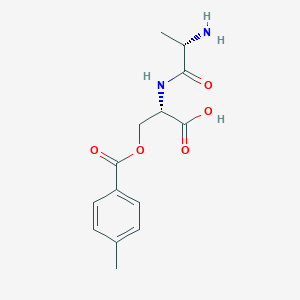![molecular formula C21H27NO2 B12628405 (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine CAS No. 920803-05-0](/img/structure/B12628405.png)
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is a complex organic compound characterized by its morpholine ring, a benzyloxyphenyl group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with tert-butylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with an appropriate dihaloalkane to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The morpholine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenylboronic acid: Shares the benzyloxyphenyl group but lacks the morpholine ring and tert-butyl group.
4-(Benzyloxy)phenyl acetic acid: Contains the benzyloxyphenyl group but has an acetic acid moiety instead of the morpholine ring.
Uniqueness
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is unique due to the combination of its morpholine ring, benzyloxyphenyl group, and tert-butyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
920803-05-0 |
|---|---|
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(2R)-4-tert-butyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C21H27NO2/c1-21(2,3)22-13-14-23-20(15-22)18-9-11-19(12-10-18)24-16-17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3/t20-/m0/s1 |
Clé InChI |
FEFAPHDCTKYTCW-FQEVSTJZSA-N |
SMILES isomérique |
CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)
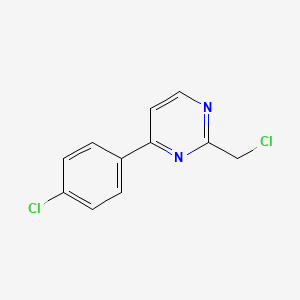

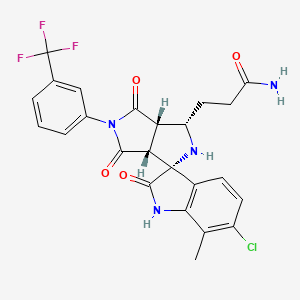
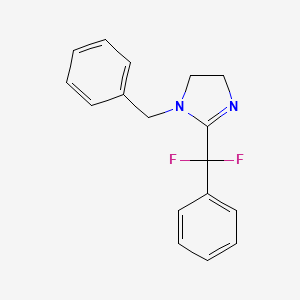
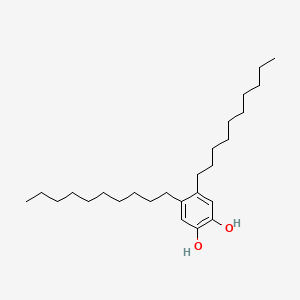
![9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine](/img/structure/B12628362.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)
